molecular formula C17H17N3O3S B2522940 Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1787879-90-6

Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2522940
CAS No.: 1787879-90-6
M. Wt: 343.4
InChI Key: BGJCKQHSOVZPJQ-UHFFFAOYSA-N
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Description

The compound Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a sophisticated chemical entity composed of a furan ring, a thiophene ring, an oxadiazole moiety, and a piperidine ring, all linked through a central methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions starting from commercially available precursors.

  • Furan ring formation: : One of the common methods to introduce a furan ring involves the cyclization of 1,4-dicarbonyl compounds in the presence of a dehydrating agent.

  • Thiophene ring synthesis: : This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

  • Oxadiazole moiety introduction: : A common route involves the reaction of a hydrazide with a nitrile oxide under mild conditions.

  • Piperidine ring: : This is generally introduced via nucleophilic substitution reactions involving piperidine and appropriate electrophiles.

Industrial Production Methods

On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, solvents, and catalysts to achieve high yield and purity. Flow chemistry techniques and automated synthesis may be employed to streamline the process and scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, forming corresponding sulfoxides or diones.

  • Reduction: : Reduction can target the oxadiazole moiety, potentially converting it to amines or other reduced forms.

  • Substitution: : Nucleophilic substitution can occur at the methanone bridge, leading to various derivatives.

Common Reagents and Conditions

  • Oxidation: : Agents like hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride.

  • Substitution: : Nucleophiles such as amines, thiols under basic conditions.

Major Products

  • Oxidation: : Oxides of thiophene and furan.

  • Reduction: : Amines derived from the oxadiazole ring.

  • Substitution: : Diverse derivatives with different nucleophilic groups replacing the methanone bridge components.

Scientific Research Applications

Chemistry

In organic synthesis, it serves as a versatile building block for constructing complex molecules, useful in creating libraries of compounds for medicinal chemistry.

Biology

The compound’s structural diversity makes it a candidate for probing biological systems, especially in the study of enzyme interactions and binding affinities.

Medicine

In medicinal chemistry, its potential as a pharmacophore for designing new drugs, particularly those targeting central nervous system disorders or as antimicrobial agents, is being explored.

Industry

Its application extends to material science for developing novel polymers and electronic materials due to its unique electronic properties.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with various molecular targets depending on its derivatives. For example, as a pharmaceutical agent, it may bind to receptors in the nervous system, modulating neurotransmitter release or uptake.

Comparison with Similar Compounds

When compared to similar compounds such as Furan-2-yl(3-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone or Furan-2-yl(3-((3-(thiophen-2-yl)-1,3,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, our compound displays unique electronic and steric properties due to the positioning and type of heteroatoms in the rings.

List of Similar Compounds

  • Furan-2-yl(3-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

  • Furan-2-yl(3-((3-(thiophen-2-yl)-1,3,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

  • Thiophen-3-yl(3-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

These compounds offer a structural comparison that highlights the distinctive features and possible functional advantages of Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone.

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Properties

IUPAC Name

furan-2-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-17(14-4-2-7-22-14)20-6-1-3-12(10-20)9-15-18-16(19-23-15)13-5-8-24-11-13/h2,4-5,7-8,11-12H,1,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJCKQHSOVZPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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